molecular formula C19H16N2O4S2 B2786030 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide CAS No. 941994-05-4

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2786030
CAS No.: 941994-05-4
M. Wt: 400.47
InChI Key: KWHACMFCOSJOJO-UHFFFAOYSA-N
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Description

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound with a unique structure that combines a benzamido group, a methylsulfonyl group, and a thiophene ring

Properties

IUPAC Name

2-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-27(24,25)14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(26-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHACMFCOSJOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3-aminobenzamide with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonyl)benzamide.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Coupling Reaction: The final step is the coupling of the benzamido intermediate with the thiophene ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamido group can be reduced to form amine derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. In several studies, derivatives of thiophene compounds have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and survival. For instance, certain derivatives have been noted to inhibit cell growth in human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and liver cancer (HepG2) cells .
  • Case Studies : A study published in MDPI highlighted the synthesis of related compounds that demonstrated promising activity against cancer cells. The derivatives exhibited IC50 values indicating effective inhibition of cell proliferation, comparable to established chemotherapeutic agents like doxorubicin .

Antiviral Properties

There is emerging evidence that compounds similar to 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide may possess antiviral activities, particularly against the Hepatitis C virus (HCV):

  • Research Findings : A patent application described the use of such compounds as HCV inhibitors, suggesting their potential role in antiviral therapy .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory applications:

  • Biological Evaluation : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. Compounds exhibiting IC50 values in the low micromolar range indicate strong inhibitory activity .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and modification of this compound is crucial for enhancing its biological activity:

  • Synthetic Pathways : Various synthetic routes have been developed to produce 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide and its analogs. These methods often involve multi-step reactions starting from readily available thiophene derivatives .
  • Structure-Activity Relationship : The relationship between chemical structure and biological activity has been extensively studied. Modifications at specific positions on the thiophene ring can significantly alter the potency and selectivity of the compounds against targeted biological pathways .

Potential Therapeutic Applications

Given its diverse biological activities, 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide could be explored further for various therapeutic applications:

Application AreaPotential UsesEvidence/Source
AnticancerTreatment of breast, cervical, liver cancers
AntiviralHepatitis C treatment
Anti-inflammatoryManagement of pain and inflammation

Mechanism of Action

The mechanism of action of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-(3-(Methylsulfonyl)benzamido)-4-phenylthiophene-3-carboxamide: Similar structure but with a different position of the phenyl group.

Uniqueness

The uniqueness of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a benzamido group, and a methylsulfonyl substituent, which contribute to its unique pharmacological properties. The following sections delve into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The molecular structure of 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide can be represented as follows:

Component Description
IUPAC Name 2-[(3-methylsulfonylbenzoyl)amino]-5-phenylthiophene-3-carboxamide
Molecular Formula C19H16N2O4S2
Molecular Weight 396.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against strains of MRSA, E. coli, and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Compounds with similar structures have demonstrated selective COX-2 inhibition, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized various analogs of the compound and tested their efficacy against multiple bacterial strains. The results indicated that certain derivatives had potent antibacterial activity comparable to established antibiotics .
  • Evaluation of Anti-inflammatory Effects :
    • Research focused on the anti-inflammatory potential of compounds related to 2-(3-(Methylsulfonyl)benzamido)-5-phenylthiophene-3-carboxamide. The findings showed that these compounds could significantly reduce inflammation in vitro and in vivo models by inhibiting COX enzymes .

Data Table: Biological Activity Summary

Activity Type Target Pathway Effectiveness Reference
AntimicrobialBacterial cell wall synthesisHigh against MRSA
Anti-inflammatoryCOX enzyme inhibitionSelective COX-2 inhibition
Enzyme InhibitionLysyl oxidasePotent inhibitor

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